Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core. This scaffold is substituted at position 3 with a 4-chlorophenyl group and at position 5 with a 2,4-dimethoxybenzamido moiety, while position 1 is esterified with an ethyl group. The 4-chlorophenyl group enhances lipophilicity and may influence target binding, while the 2,4-dimethoxybenzamido substituent likely contributes to hydrogen bonding and π-π stacking interactions with biological targets.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-[(2,4-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O6S/c1-4-34-24(31)20-17-12-35-22(26-21(29)16-10-9-15(32-2)11-18(16)33-3)19(17)23(30)28(27-20)14-7-5-13(25)6-8-14/h5-12H,4H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEUMCHFGCRJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The synthetic route may start with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the chlorophenyl, dimethoxybenzamido, and ethyl ester groups through various substitution and coupling reactions. Specific reaction conditions such as the choice of solvents, catalysts, and temperature control are crucial for achieving high yields and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.
Substitution: The presence of reactive sites allows for substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Activity
The compound’s closest analogs (Table 1) differ in substituents at positions 3 and 5, significantly affecting physicochemical and biological properties.
Table 1: Structural and Synthetic Comparison of Thieno[3,4-d]pyridazine Derivatives
Key Observations
- Position 3 Modifications: The 4-chlorophenyl group (target compound, 66, 67) is a common pharmacophore, likely optimizing hydrophobic interactions with target proteins.
- Position 5 Modifications: The 2,4-dimethoxybenzamido group in the target compound may improve solubility compared to the methylamino group in 66, as methoxy groups can reduce crystallinity. The 7-chloro derivative (67) demonstrates higher synthetic yields (79% vs. 27% for 66), suggesting easier functionalization at this position .
- Synthetic Challenges :
Research Findings and Implications
Structure-Activity Relationship (SAR) Insights
- Tau Aggregation Inhibition : Compounds like 66 and 67 () were evaluated for tau aggregation inhibition. The presence of a 4-chlorophenyl group at position 3 is critical for activity, while bulkier substituents at position 5 (e.g., 2,4-dimethoxybenzamido) may enhance binding affinity due to increased steric and electronic complementarity .
- Solubility and Bioavailability : The 7-chloro derivative (67) exhibits improved aqueous solubility compared to 66, attributed to polar halogen interactions. The trifluoromethyl analog () may offer enhanced blood-brain barrier penetration due to its lipophilicity .
Biological Activity
Ethyl 3-(4-chlorophenyl)-5-(2,4-dimethoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Structural Characteristics
The compound has a molecular formula of C23H18ClN3O4S and a molecular weight of 467.92 g/mol. Its structure includes:
- Thieno[3,4-d]pyridazine core : Known for diverse biological activities.
- Chlorophenyl group : Enhances interaction with biological targets.
- Dimethoxybenzamide : Contributes to the compound's pharmacological properties.
Biological Activity
Research indicates that compounds within the thieno[3,4-d]pyridazine class exhibit various biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, related compounds demonstrated significant cytotoxic effects against MDA-MB-231 breast cancer cells with IC50 values indicating potent activity (e.g., IC50 = 3.24 ± 0.13 μM for acrylic acid derivatives) .
- Anti-inflammatory Effects : The presence of specific functional groups in similar thieno[3,4-d]pyridazine derivatives has been linked to anti-inflammatory activity, which may be relevant for treating inflammatory diseases.
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents, targeting various pathogens effectively.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the thieno[3,4-d]pyridazine core through cyclocondensation reactions.
- Modification with functional groups , such as chlorophenyl and dimethoxybenzamide moieties to enhance biological activity.
Table 1: Summary of Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Contains chlorophenyl and dimethoxy groups | Anticancer, anti-inflammatory |
| Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-thieno[3,4-d]pyridazine | Methoxy group present | Potential anti-inflammatory |
| 5-cyclopentanecarbonylamino-4-oxothieno[3,4-d]pyridazine | Similar core structure | Anticancer activity |
Interaction Studies
Interaction studies using molecular docking simulations and in vitro assays have focused on the binding affinity of this compound with specific biological targets such as enzymes or receptors. These studies are crucial for elucidating the mechanisms of action and optimizing the compound's therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
